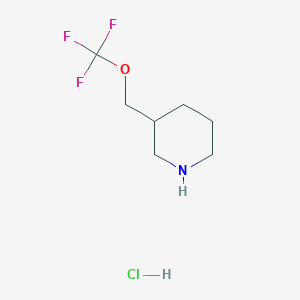

3-(三氟甲氧基甲基)哌啶;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(Trifluoromethoxymethyl)piperidine;hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds and pharmaceuticals. The trifluoromethoxymethyl group attached to the piperidine ring can potentially enhance the lipophilicity and metabolic stability of the molecule, making it a valuable moiety in drug design .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, 3-substituted 2-(trifluoromethyl)piperidines were synthesized through a ring expansion of (trifluoromethyl)prolinols, which were obtained from L-proline via an aziridinium intermediate. This process is regio- and diastereoselective, indicating the potential for creating enantioenriched compounds . Another study developed a synthetic approach for the preparation of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, which involved multiple stages starting from hydroxypiperidine derivatives and achieved multigram quantities with reasonable overall yields .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for creating stereocenters and quaternary carbon centers. For example, the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines via ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines involves the formation of a quaternary center at the C2 position . Additionally, the anion of 2,6-di(phenylimino)piperidine has been used to support linear chains of three metal atoms in trichromium complexes, demonstrating the versatility of piperidine derivatives in coordination chemistry .

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used to activate thioglycosides, leading to the formation of glycosyl triflates and diverse glycosidic linkages . Furthermore, O-substituted derivatives of piperidine have been synthesized by coupling with electrophiles, showcasing the reactivity of the piperidine nucleus in the formation of sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the substituents on the piperidine ring. For instance, novel ester liquid crystals with piperidine or hexafluoropiperidine as terminal groups have been prepared, displaying broad mesomorphic phase ranges and good thermal stability. The introduction of fluorine substituents and variations in the terminal N-heterocycles can significantly affect the mesomorphic behaviors of these compounds .

科学研究应用

合成氟代N-杂环化合物

García-Vázquez等人(2021年)强调了三氟甲基哌啶作为发现化学中关键组分的重要性。他们的研究引入了一种合成这些化合物类似物的方法,具有高功能性和对映选择性控制,可以进一步进行化学选择性衍生。这种方法强调了该化合物在创建氟代N-杂环化合物方面的实用性,这些化合物由于其生物活性在制药和农药领域备受关注(García-Vázquez等,2021年)。

合成方法的发展

Logvinenko等人(2021年)描述了一种合成策略,用于生产4-(三氟甲氧基)哌啶及其甲基衍生物的多克拉量。他们的工作展示了一种从基本哌啶前体开始制备这些化合物的便捷方法。他们开发的方法适用于合成含有CF3O基团的其他二级胺,表明3-(三氟甲氧甲基)哌啶盐酸盐在药物化学中的广泛适用性(Logvinenko等,2021年)。

分子和晶体结构见解

Szafran等人(2007年)对4-哌啶羧酸盐酸盐进行的研究提供了有关相关化合物的分子和晶体结构的见解。尽管不直接涉及3-(三氟甲氧甲基)哌啶盐酸盐,但这项研究为类似哌啶衍生物的结构方面提供了宝贵的理解,有助于开发新化学实体所需的知识基础(Szafran et al., 2007)。

功能化氟代哌啶的探索

Surmont等人(2009年)探索了3-烷氧基-4,4-二氟哌啶的合成,突出了带有额外功能基团的氟代哌啶的重要性。他们的工作侧重于这些化合物的高效合成和选择性去保护,展示了3-(三氟甲氧甲基)哌啶盐酸盐在为各种化学工业潜在使用提供功能多样的构建块方面的作用(Surmont et al., 2009)。

作用机制

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Target of Action

The specific targets of piperidine derivatives can vary widely depending on the specific compound and its functional groups. Many piperidine derivatives are used in the synthesis of drugs due to their ability to interact with various biological targets .

Mode of Action

The mode of action of piperidine derivatives can also vary widely. The unique physicochemical properties of the fluorine atom and the unique characteristics of the piperidine moiety are thought to contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .

Biochemical Pathways

The specific biochemical pathways affected by piperidine derivatives can depend on the specific compound and its targets. Piperidine derivatives can affect a wide range of biochemical pathways due to their diverse targets .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can all influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of piperidine derivatives can depend on the specific compound and its mode of action. These compounds can have a wide range of effects, from modulating the activity of specific proteins to affecting cell signaling pathways .

Action Environment

The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

安全和危害

未来方向

属性

IUPAC Name |

3-(trifluoromethoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-5-6-2-1-3-11-4-6;/h6,11H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINHTJNMXZVZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-Morpholin-4-yl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B2500952.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide](/img/structure/B2500963.png)

![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)

![N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2500966.png)